(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide
Description
(Z)-N-(3,5-Dibromo-4-hydroxybenzylidene)aniline oxide is a Schiff base derivative characterized by a benzylidene-aniline oxide core substituted with bromine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position of the aromatic ring. The Z-configuration refers to the spatial arrangement around the imine double bond.
Properties
IUPAC Name |
2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHIIPQNJNROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with aniline oxide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Building Block for Synthesis: The compound serves as a crucial intermediate in synthesizing more complex molecules. Its bromine atoms can be substituted with other functional groups, making it versatile for various chemical transformations.
- Reagent in Reactions: It is employed in oxidation and reduction reactions, contributing to the formation of derivatives such as quinones or amines depending on the reagents used.
-
Medicine:
- Antitumor Activity: Research indicates that related compounds exhibit significant antitumor properties. For instance, Schiff bases derived from similar structures have shown IC50 values in the range of 4.54 to 14.20 µg/ml against cancer cell lines, suggesting potential applications in cancer treatment .
- Protective Effects on DNA: These compounds have demonstrated protective effects against hydroxyl free radicals, indicating their potential use in chemoprevention strategies .
-
Material Science:
- Development of New Materials: The compound's unique properties make it suitable for developing new materials with specific functionalities, such as coatings or polymers that require enhanced chemical stability or reactivity.
Case Studies
Mechanism of Action
The mechanism of action of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous Schiff bases and benzylidene derivatives, focusing on substituent effects, synthesis, physicochemical properties, and spectral characteristics.
Substituent Effects on Structural and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dibromo-4-hydroxy substituents in the target compound introduce strong electron-withdrawing effects, reducing electron density on the aromatic ring. Cyanobenzylidene derivatives (e.g., 11b, ) feature a cyano group, which is moderately electron-withdrawing. The target compound’s bromine substituents likely induce greater steric hindrance and polarizability, affecting crystal packing and solubility .
Hydrogen Bonding :
The 4-hydroxy group in the target compound enables hydrogen bonding, a feature absent in analogs like N,N-dimethyl-3,5-bis(azidomethyl)aniline (13) (). This property may enhance crystallinity or influence biological activity .
Physicochemical Properties
- Melting Points : Brominated derivatives often exhibit higher melting points due to increased molecular weight and intermolecular halogen bonding. The target compound’s melting point is expected to exceed that of 11a (243–246°C) but may vary depending on crystal packing .
- Solubility : The hydroxyl group in the target compound may improve solubility in polar solvents compared to 11a and 11b , which lack such groups .
Spectroscopic Characteristics
- IR Spectroscopy: The target compound’s IR spectrum would show a broad O–H stretch (~3200 cm⁻¹) and a C=N stretch (~1600 cm⁻¹), similar to 11a and 11b. However, bromine substituents may shift aromatic C–H vibrations to lower frequencies compared to methyl or cyano analogs .
- NMR Spectroscopy :
The deshielding effect of bromine atoms would result in downfield shifts for aromatic protons in the target compound’s $ ^1H $- and $ ^{13}C $-NMR spectra, contrasting with the upfield shifts observed in methyl-substituted analogs like 11a .
Methodological Considerations
Structural characterization of such compounds often relies on crystallographic tools like SHELXL () for refinement and ORTEP-3 () for visualization. These methods are critical for confirming the Z-configuration and analyzing intermolecular interactions .
Biological Activity
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the presence of a dibromo-substituted aromatic ring and an aniline moiety, which are known to influence its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide exhibit significant antimicrobial properties. For instance, derivatives of benzylidene anilines have been shown to possess potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-hydroxybenzylidene) aniline | E. coli | 32 µg/mL |
| N-(3,5-dichloroanthranilic acid) | S. aureus | 16 µg/mL |
| (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide | E. coli | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Anticancer Activity
The anticancer potential of related compounds has been explored in various studies. For example, Schiff bases and their metal complexes have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular processes .
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of related benzylidene anilines on human cancer cell lines, it was found that certain derivatives induced significant cell death at concentrations as low as 10 µM. The study utilized the MTT assay to quantify cell viability and established a correlation between structural modifications and biological activity.
The proposed mechanisms by which (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress within cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in disease pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
